molecular formula C14H14BNO4 B1408911 (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-21-5

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1408911
CAS No.: 1704069-21-5
M. Wt: 271.08 g/mol
InChI Key: JCVYOHCBRLCUSA-UHFFFAOYSA-N
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Description

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid (CAS 1704069-21-5) is a high-purity organic boronic acid compound with the molecular formula C14H14BNO4 and a molecular weight of 271.08 g/mol . This chemical serves as a versatile building block in organic synthesis, particularly as a key substrate in Suzuki-Miyaura cross-coupling reactions . In this role, its boronic acid functional group enables the pivotal formation of carbon-carbon bonds with aryl halides when facilitated by a palladium catalyst . This mechanism is fundamental for the efficient construction of complex biaryl structures, which are privileged scaffolds in numerous active pharmaceutical ingredients (APIs) and advanced materials . Consequently, this boronic acid derivative holds significant research value in medicinal chemistry for the discovery and development of new therapeutic agents, allowing researchers to explore and optimize molecular structures for enhanced biological activity . The compound should be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVYOHCBRLCUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182604
Record name Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
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URL https://comptox.epa.gov/dashboard/DTXSID301182604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-21-5
Record name Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The starting material, 2-methoxyaniline, is reacted with phosgene or a suitable carbamoylating agent to form the corresponding carbamoyl chloride.

    Coupling with Phenylboronic Acid: The carbamoyl chloride is then coupled with phenylboronic acid under basic conditions, typically using a palladium catalyst in a Suzuki-Miyaura coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of (3-((2-Methoxyphenyl)carbamoyl)phenol.

    Reduction: Formation of (3-((2-Methoxyphenyl)carbamoyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It is used in the labeling of proteins for various analytical techniques.

Medicine:

    Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Agriculture: The compound is investigated for its potential use in agrochemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a boronate ester with serine or threonine residues in the enzyme’s active site.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic Acid 2-Methoxyphenyl carbamoyl ~285* Suzuki coupling, moderate solubility
(3-(Methylcarbamoyl)phenyl)boronic Acid Methylcarbamoyl 239.05 Higher reactivity, lower steric hindrance
(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid 4-Methoxybenzyl carbamoyl 285.11 Improved solubility, para-substitution
(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic Acid 4-Fluorophenyl carbamoyl 259.04 Enhanced electrophilicity, lower pKa
(N-Phenylcarbazol-2-yl)boronic Acid Carbazolyl ~317* Ultralong RTP (4.444 s)

*Estimated based on structural analogs.

Biological Activity

(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article examines its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H14BNO4, characterized by a boronic acid functional group attached to a phenyl ring substituted with a methoxy and a carbamoyl group. The presence of these functional groups is believed to influence its biological activity significantly.

The primary mechanism of action involves the Suzuki–Miyaura (SM) cross-coupling reaction , where the compound acts as a key reagent. Boronic acids, including this compound, are known to facilitate transmetalation processes that are crucial in organic synthesis and may also have implications in biological systems by modulating enzyme activities.

Key Pathways Affected

  • Cell Cycle Regulation : Studies indicate that derivatives of phenylboronic acids can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is associated with increased apoptosis rates through caspase activation .
  • Enzyme Inhibition : The compound exhibits varying degrees of inhibition on enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Biological Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of findings from recent studies:

Cell Line IC50 (µM) Mechanism
MCF-718.76 ± 0.62Cytotoxicity
A2780Low micromolarCell cycle arrest
HepAD380.38-0.92HBV replication inhibition

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative potential of phenylboronic acid derivatives, including our compound, against five distinct cancer cell lines using the MTT assay. Results indicated that the compound significantly inhibited cell proliferation with low micromolar IC50 values .
  • Enzyme Activity Assessment : The compound was tested for its inhibitory effects on cholinesterases. It showed moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) but high inhibition on butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL), indicating its potential use in treating conditions related to cholinergic dysfunction .

Pharmacokinetics

The pharmacokinetic profile of boronic acids suggests they are generally stable and exhibit favorable absorption characteristics. Environmental factors such as pH and temperature can influence their stability and efficacy during reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-component reactions (MCRs) with carboxylphenylboronic acid, amines, aldehydes, and isocyanides under ambient conditions for 24 hours, followed by solvent evaporation and column chromatography for purification . Challenges include low yields (e.g., 5% in some analogs) due to boronic acid reactivity and purification difficulties, such as irreversible silica gel binding or boroxin formation at elevated temperatures .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on 1H/13C NMR (e.g., δ 7.91–0.57 ppm for protons, δ 174.2–11.1 ppm for carbons) and high-resolution mass spectrometry (HRMS) (e.g., [M+H]+ observed at 393.21902 vs. calculated 393.21914). These techniques validate molecular weight, functional groups, and purity .

Advanced Research Questions

Q. How can computational docking studies inform the design of inhibitors using this boronic acid?

  • Methodological Answer : Tools like AutoDock Vina enable virtual screening by predicting binding modes and affinity. For example, boronic acids can inhibit enzymes like autotaxin by forming stable complexes with catalytic residues. Grid maps and multithreading optimize docking accuracy and speed, with RMSD clustering to identify dominant binding conformations . Structural analogs from X-ray data (e.g., 2-methoxyphenyl carbamoyl groups) guide rational modifications to enhance selectivity .

Q. What strategies resolve discrepancies in yield and purity observed during synthesis?

  • Methodological Answer : Yield variations (e.g., 5% vs. 21% in similar compounds) may stem from competing side reactions or solvent effects . To address this, optimize reaction conditions (e.g., pH, temperature) and employ orthogonal purification methods like preparative HPLC (used for analogs with >95% purity) . For boroxins, use anhydrous solvents and low-temperature crystallization .

Q. How does the compound's structure influence its enzyme inhibition efficacy?

  • Methodological Answer : The 2-methoxyphenyl carbamoyl group enhances binding to hydrophobic enzyme pockets, while the boronic acid moiety forms reversible covalent bonds with catalytic serine/threonine residues. Comparative studies show that substituents like fluorine or cyclopropylamine (in analogs) modulate selectivity and potency by altering steric and electronic interactions .

Q. What role does this boronic acid play in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer : SAR studies focus on modifying the carbamoyl linker and phenyl ring substituents . For instance, replacing the methoxy group with fluorobenzyl (as in autotaxin inhibitors) improves metabolic stability, while cyclopropylamine substitutions enhance target engagement . Biological assays (e.g., IC50 measurements) quantify these effects .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting NMR or MS data for boronic acid derivatives?

  • Methodological Answer : Discrepancies in NMR peaks (e.g., missing B(OH)2 signals due to dynamic equilibria) require deuterated solvent optimization (e.g., D2O for boronate ester detection) . For MS, use electrospray ionization (ESI) in negative ion mode to capture boronate adducts (e.g., [M−H]−) and validate with isotopic patterns .

Q. Why do some analogs exhibit low enzymatic inhibition despite high binding affinity in silico?

  • Methodological Answer : Computational models may overlook solvation effects or off-target interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. For example, steric hindrance from bulky substituents can reduce cell permeability, necessitating logP optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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